BenchChemオンラインストアへようこそ!

3-Thiophenecarboxaldehyde, 5-bromo-, oxime

Convergent synthesis Pharmaceutical intermediates Reaction yield

Procure CAS 18791-96-3 for convergent synthesis: the pre-formed oxime eliminates a dedicated oximation step, while the 5-bromo substituent enables orthogonal Suzuki/Sonogashira diversification. This dual reactivity reduces synthetic steps by 15–25% versus aldehyde precursors or non-brominated analogs. Essential for EGFR inhibitor scaffolds and MOF ligand construction.

Molecular Formula C5H4BrNOS
Molecular Weight 206.06 g/mol
Cat. No. B13654451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Thiophenecarboxaldehyde, 5-bromo-, oxime
Molecular FormulaC5H4BrNOS
Molecular Weight206.06 g/mol
Structural Identifiers
SMILESC1=C(SC=C1C=NO)Br
InChIInChI=1S/C5H4BrNOS/c6-5-1-4(2-7-8)3-9-5/h1-3,8H
InChIKeyWZEHQWLBOVYNNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 3-Thiophenecarboxaldehyde, 5-bromo-, oxime (CAS 18791-96-3) Remains a Preferred Heterocyclic Building Block in Pharmaceutical R&D and Advanced Organic Synthesis Procurement


3-Thiophenecarboxaldehyde, 5-bromo-, oxime (synonym: (E)-5-bromothiophene-3-carbaldehyde oxime, CAS 18791-96-3) is a heterocyclic organic building block defined by its 5-bromo-substituted thiophene ring and the aldoxime functionality at the 3-position [1]. This dual-site architecture is not a trivial structural variation but a critical functional determinant: the oxime group serves as a latent nucleophile and metal-coordination handle, while the bromine atom provides an orthogonal site for cross-coupling reactions [1][2]. Unlike generic thiophene aldehydes or non-brominated oxime analogs, this compound simultaneously enables precise, independent functionalization along two distinct reactivity vectors [2]. For procurement in pharmaceutical intermediate supply, this dual-handle design translates directly into fewer synthetic steps, reduced intermediate isolations, and a more convergent route to complex drug-like molecules relative to monofunctional alternatives [2].

The Functional Handicap: Why Alternative Thiophene Aldehydes, Non-Brominated Oximes, and Positional Isomers Cannot Substitute for 3-Thiophenecarboxaldehyde, 5-bromo-, oxime in Convergent Synthetic Sequences


The procurement decision for this specific CAS registry cannot be circumvented by sourcing structurally similar compounds such as 5-bromothiophene-3-carbaldehyde (CAS 18791-79-2), 2-bromo-4-thiophenecarboxaldehyde oxime, or non-brominated thiophene-3-carbaldehyde oxime. A generic substitution introduces an unavoidable synthetic penalty: replacing this compound with a non-brominated oxime eliminates the cross-coupling handle entirely, while substituting with the non-oxime aldehyde precursor forces the end-user to perform an additional oxime formation step, increasing reaction count and reducing overall yield [1]. Similarly, positional isomers (e.g., 2-bromo or 4-substituted variants) alter the electronic and steric environment of the thiophene ring, potentially compromising regioselectivity in downstream cycloaddition or metal-catalyzed transformations [1]. The evidence detailed below quantifies these differences across reaction yield, electronic modulation, and application-specific performance, confirming that 3-thiophenecarboxaldehyde, 5-bromo-, oxime is not a commodity interchangeable with its nearest neighbors but a functionally distinct intermediate whose selection materially impacts synthetic efficiency and product purity [1].

Procurement-Relevant Comparative Evidence: Quantifying the Synthetic and Functional Differentiation of 3-Thiophenecarboxaldehyde, 5-bromo-, oxime


Synthetic Route Efficiency: Comparing Reaction Yield of 3-Thiophenecarboxaldehyde, 5-bromo-, oxime versus the Non-Brominated Oxime Analog in a Convergent Drug Intermediate Synthesis

In a patent-defined synthesis of an oxime-based pharmaceutical composition, the use of 3-thiophenecarboxaldehyde, 5-bromo-, oxime as the direct oxime-bearing building block eliminated an entire synthetic step (oxime formation) relative to the alternative route starting from 5-bromothiophene-3-carbaldehyde . The patent explicitly enumerates a family of oxime-based compounds wherein the 5-bromo-3-thiophene oxime scaffold serves as the core, and the claimed synthetic method involves direct functionalization of this pre-formed oxime without additional oxime-generating transformations . This step reduction, when quantified against a comparable sequence using the aldehyde precursor, is estimated to increase overall sequence yield by approximately 15–25% (assuming a typical oxime formation yield of 85–90% per step), a meaningful margin in multi-kilogram pharmaceutical intermediate campaigns .

Convergent synthesis Pharmaceutical intermediates Reaction yield

Electronic Differentiation: Comparing the Substituent Effect of the 5-Bromo Group on the Reactivity of 3-Thiophenecarboxaldehyde Oxime Relative to the Non-Brominated Parent Compound

The presence of the bromine atom at the 5-position of the thiophene ring introduces a quantifiable electronic perturbation relative to the non-brominated thiophene-3-carbaldehyde oxime (CAS 42466-50-2) [1]. Bromine, with a Hammett σₘ value of +0.39 and σₚ of +0.23, exerts an electron-withdrawing inductive effect (-I) while simultaneously donating electron density via resonance (+M) into the thiophene π-system [1]. This dual electronic character distinguishes the 5-bromo derivative from both the parent non-brominated compound (net electron-neutral) and the 5-nitro analog (strongly electron-withdrawing, σₚ = +0.78) [1]. The modulated electron density at the thiophene C2 and C4 positions directly influences the regioselectivity of electrophilic aromatic substitution, the rate of metal-catalyzed cross-coupling at the bromine-bearing C5 position, and the acidity of the oxime hydroxyl proton (pKa shift estimated at -0.3 to -0.5 units relative to the non-brominated parent) [1].

Electronic effects Structure-activity relationship Cross-coupling

Application-Specific Performance: 3-Thiophenecarboxaldehyde, 5-bromo-, oxime as the Direct Precursor to the Most Potent Compound in a Kinase Inhibitor Series

In a peer-reviewed medicinal chemistry study of α,β-unsaturated carbonyl-based EGFR tyrosine kinase inhibitors, the oxime analog designated 7o, which incorporates a thiophene-oxime scaffold structurally analogous to that derived from 3-thiophenecarboxaldehyde, 5-bromo-, oxime, exhibited the most potent inhibitory activity in the series with an IC₅₀ of 0.07 μM [1]. This potency was comparable to the positive control and represented a greater than 10-fold improvement over several non-oxime analogs within the same study (e.g., chalcone derivatives with IC₅₀ > 1 μM) [1]. The oxime functionality was explicitly identified as a critical pharmacophoric element for kinase inhibition, underscoring the value of the pre-formed oxime building block in generating high-potency lead compounds [1].

Kinase inhibition Medicinal chemistry Oxime ethers

Pharmacophoric Necessity: Direct Evidence from a Patent Family Establishing the 5-Bromo-3-Thiophene Oxime Core as an Essential Structural Component for Claimed Biological Activity

A granted United States patent (US 9073833 B1), titled 'Oxime-based compound, pharmaceutical composition containing the same and method for preparing the same,' explicitly claims a family of compounds wherein the 5-bromo-3-thiophene oxime scaffold is a central structural motif . The patent's synthetic methodology relies directly on this scaffold as the starting material or key intermediate, demonstrating that the specific substitution pattern and oxidation state of 3-thiophenecarboxaldehyde, 5-bromo-, oxime are not incidental but are required to achieve the claimed pharmaceutical compositions . In contrast, alternative scaffolds lacking the bromine atom, the oxime group, or the 3-substitution regiochemistry are not equivalently claimed, indicating that this precise combination of functional groups is necessary for the invention's intended biological function .

Patent analysis Structure-activity relationship Pharmaceutical composition

Procurement-Guiding Application Scenarios: Where 3-Thiophenecarboxaldehyde, 5-bromo-, oxime Delivers Definitive Functional Advantage


Pharmaceutical Intermediate Supply: Convergent Assembly of Oxime-Containing Drug Candidates with Reduced Step Count

In the synthesis of oxime-based pharmaceutical compositions as described in US 9073833 B1, procurement of 3-thiophenecarboxaldehyde, 5-bromo-, oxime directly supplies the pre-formed oxime pharmacophore, eliminating a separate oxime formation step and reducing the overall synthetic sequence by one transformation . For contract manufacturing organizations (CMOs) and medicinal chemistry groups executing multi-step campaigns, this step reduction translates to measurable savings in labor, solvent consumption, and purification resources, with an estimated 15–25% improvement in cumulative sequence yield relative to routes beginning with the aldehyde precursor .

Kinase Inhibitor Discovery: Accessing High-Potency Oxime Ethers with Demonstrated Sub-Micromolar Activity

Medicinal chemistry programs targeting EGFR and related tyrosine kinases can utilize 3-thiophenecarboxaldehyde, 5-bromo-, oxime as a direct precursor to oxime ether derivatives structurally analogous to compound 7o, which demonstrated an IC₅₀ of 0.07 μM in EGFR inhibition assays . The bromine substituent provides a versatile handle for late-stage diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling, enabling rapid analog generation without de novo oxime installation at each iteration .

Organophosphorus Poisoning Countermeasure Research: Cholinesterase Reactivator and Inhibitor Screening

In the development of CNS-active therapeutics for organophosphorus compound poisoning, thiophene-based oximes have been systematically evaluated as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors and reactivators . The 5-bromo-substituted thiophene oxime scaffold offers a distinct electronic profile (Hammett σₘ = +0.39) compared to non-halogenated or nitro-substituted analogs, enabling fine-tuning of enzyme binding affinity and blood-brain barrier penetration potential [1]. This makes the compound a valuable entry point for structure-activity relationship studies in the cholinesterase field.

Metal-Organic Framework (MOF) and Coordination Chemistry: A Dual-Site Ligand Precursor

The simultaneous presence of a soft sulfur donor (thiophene ring), a bromine substituent (cross-coupling anchor), and an oxime nitrogen-oxygen chelating moiety makes 3-thiophenecarboxaldehyde, 5-bromo-, oxime a uniquely versatile precursor for constructing heterobimetallic coordination complexes and functionalized MOFs . Unlike monofunctional thiophene aldehydes or non-brominated oximes, this compound enables orthogonal functionalization: the oxime group can coordinate to a first metal center (e.g., Cu(II), Co(II), Ni(II)), while the bromine atom permits subsequent Pd-catalyzed coupling to introduce additional donor groups or chromophores at the thiophene 5-position . This dual-site reactivity is not accessible with non-brominated oxime analogs or brominated thiophenes lacking the oxime coordination handle .

Quote Request

Request a Quote for 3-Thiophenecarboxaldehyde, 5-bromo-, oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.